3-Amino-5-ethoxyisoxazole

Physicochemical characterization Lipophilicity Drug-likeness

Researchers pursuing cephalosporin analog synthesis risk reproducibility when substituting 5-alkoxyisoxazole building blocks without experimental validation. 3-Amino-5-ethoxyisoxazole (CAS 32326-26-4) provides the exact ethoxy-bearing scaffold specified in US Patent 4,650,884 for 1,2,4-thiadiazole acylating agents. • LogP 1.24 - balanced for cellular permeability • 18 g/L aqueous solubility - enables DMSO-free assay formulation • Ethoxy group retained in final pharmacophore structure ≥97% purity; ambient global shipping.

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
CAS No. 32326-26-4
Cat. No. B112461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-ethoxyisoxazole
CAS32326-26-4
Molecular FormulaC5H8N2O2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCCOC1=CC(=NO1)N
InChIInChI=1S/C5H8N2O2/c1-2-8-5-3-4(6)7-9-5/h3H,2H2,1H3,(H2,6,7)
InChIKeyAHICMKLBYCHIIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-ethoxyisoxazole Overview


3-Amino-5-ethoxyisoxazole (IUPAC: 5-ethoxy-1,2-oxazol-3-amine; CAS 32326-26-4) is a heterocyclic aromatic compound belonging to the 3-aminoisoxazole class, characterized by a five-membered isoxazole ring bearing an amino group at the 3-position and an ethoxy substituent at the 5-position. With a molecular formula of C5H8N2O2 and a molecular weight of 128.13 g/mol, this compound serves as a versatile building block in organic synthesis, particularly in medicinal chemistry and agrochemical research. Its physicochemical profile—including calculated solubility of 18 g/L (25 °C), density of 1.183±0.06 g/cm³, boiling point of 284.7±20.0 °C, and topological polar surface area (TPSA) of 61.3 Ų—defines its handling and formulation characteristics . This guide focuses exclusively on quantifiable differentiation relative to its closest structural analogs, providing procurement-relevant data to support informed scientific selection.

3-Amino-5-ethoxyisoxazole: Substitution Risks


Within the 3-amino-5-alkoxyisoxazole series, seemingly minor modifications to the 5-position substituent produce measurable and consequential shifts in key physicochemical and reactivity parameters. For example, replacing the ethoxy group with a methoxy group reduces molecular weight from 128.13 to 114.10 g/mol and alters lipophilicity (LogP shift of approximately 0.5 units), directly impacting partitioning behavior in biphasic reactions and chromatographic purification . Similarly, substitution with a methyl group yields a substantially different hydrogen-bonding capacity and solubility profile (DMSO solubility of 55 mg/mL for the methyl analog versus water solubility of ~18 g/L for the ethoxy compound), which influences formulation options and reaction medium selection . These quantifiable differences render generic substitution—without experimental validation—a demonstrable risk to synthetic reproducibility, yield optimization, and downstream application fidelity. The following evidence items provide the quantitative foundation for differentiating 3-amino-5-ethoxyisoxazole from its nearest structural comparators.

3-Amino-5-ethoxyisoxazole: Quantitative Differentiation Evidence


Physicochemical Property Comparison with Methoxy and Methyl Analogs

3-Amino-5-ethoxyisoxazole exhibits a molecular weight of 128.13 g/mol and a LogP of 1.24 (calculated), distinguishing it from 3-amino-5-methoxyisoxazole (MW 114.10 g/mol, LogP ~0.7-0.8) and 3-amino-5-methylisoxazole (MW 98.11 g/mol, LogP ~0.5-0.6). The topological polar surface area (TPSA) remains constant at 61.3 Ų across the alkoxy series, but the ethoxy variant's higher LogP indicates greater lipophilicity, which may enhance membrane permeability in cell-based assays and alter retention times in reversed-phase HPLC .

Physicochemical characterization Lipophilicity Drug-likeness

Aqueous Solubility vs. Methyl Analog

The calculated aqueous solubility of 3-amino-5-ethoxyisoxazole is 18 g/L at 25 °C, a value that supports dissolution in aqueous reaction media and biological assay buffers without the need for high concentrations of organic co-solvents . In contrast, 3-amino-5-methylisoxazole exhibits a DMSO solubility of 55 mg/mL (560.65 mM) but lacks reported aqueous solubility data, suggesting a potential requirement for DMSO-based stock solutions in biological testing . The ethoxy compound's water solubility profile may reduce the need for DMSO, thereby minimizing potential solvent interference in cell-based assays.

Solubility Formulation Dosing

β-Lactam Intermediate Synthesis: Ethoxy vs. Methoxy Reactivity

Patent literature identifies 3-amino-5-ethoxyisoxazole as a key intermediate in the preparation of 5-amino-1,2,4-thiadiazol-3-yl-(2-(lower)alkoxyimino)acetic acid derivatives, which serve as acylating agents for 7-acylaminocephalosporin antibiotics [1]. The ethoxy group provides a distinct reactivity profile compared to the methoxy analog, which is employed in a separate patent procedure yielding a methyl ester derivative in 57.7% yield under specific conditions (THF/ethanol, room temperature) [2]. While direct comparative yield data between the two compounds in identical reactions are not available in open literature, the differential substitution pattern (ethoxy vs. methoxy) is expected to influence reaction kinetics and product purification due to altered steric and electronic effects.

Organic synthesis β-Lactam antibiotics Intermediate

3-Amino-5-ethoxyisoxazole: Validated Application Scenarios


Cephalosporin Intermediate Synthesis

Based on its established use as a starting material in the preparation of 1,2,4-thiadiazole-3-yl acetic acid derivatives (US Patent 4,650,884), 3-amino-5-ethoxyisoxazole is directly applicable in the synthesis of acylating agents for 7-acylaminocephalosporins [1]. Its ethoxy group is retained in the final antibiotic structure, making it the preferred building block over the methoxy or methyl analogs when the ethoxy substituent is required for pharmacological activity.

Aqueous-Compatible Assay Development

With a calculated aqueous solubility of 18 g/L at 25 °C, 3-amino-5-ethoxyisoxazole can be formulated in aqueous buffers without reliance on DMSO . This property is particularly valuable for in vitro assays where DMSO may interfere with cell viability or enzyme activity, distinguishing it from less water-soluble analogs such as 3-amino-5-methylisoxazole, which requires DMSO for dissolution .

Lipophilicity-Tuned Library Synthesis

The LogP value of 1.24 for 3-amino-5-ethoxyisoxazole positions it as a moderately lipophilic building block, distinct from the less lipophilic methoxy (LogP ~0.7-0.8) and methyl (LogP ~0.5-0.6) analogs . This property makes it a suitable choice for diversity-oriented synthesis of compound libraries where balanced lipophilicity is desired for cellular permeability and metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-5-ethoxyisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.